molecular formula C7H15NO3 B2590714 (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate CAS No. 97806-64-9

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Cat. No.: B2590714
CAS No.: 97806-64-9
M. Wt: 161.201
InChI Key: ILXTZIAPBIBHND-LURJTMIESA-N
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Description

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate typically involves the reaction of a suitable precursor with trimethylamine. The reaction conditions often include a controlled temperature and pH to ensure the correct formation of the zwitterionic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in metabolic pathways and cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

The mechanism by which (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its zwitterionic nature allows it to interact with both positively and negatively charged molecules, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-hydroxy-2-(trimethylazaniumyl)butanoate
  • (2S)-2-acetamido-4-{[(1S)-1-({2-oxo-2-[2-(trimethylazaniumyl)ethoxy]ethyl}carbamoyl)-2-sulfanylethyl]carbamoyl}butanoate

Uniqueness

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate is unique due to its specific structure and zwitterionic nature, which allows it to participate in a wide range of chemical and biological processes

Properties

IUPAC Name

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTZIAPBIBHND-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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